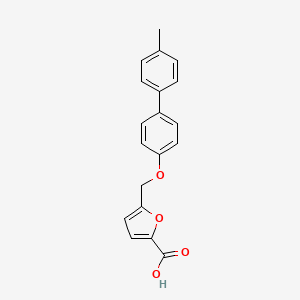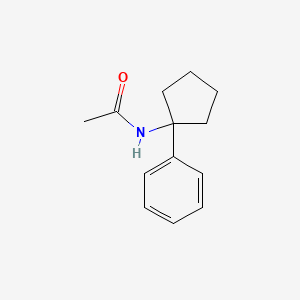
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Vue d'ensemble
Description
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid, also known as MBFC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBFC is a furan derivative that is structurally similar to other compounds that have been used in various research studies. Its unique chemical structure makes it a promising candidate for use in various scientific applications.
Mécanisme D'action
The mechanism of action of 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in the body. This interaction can lead to changes in cellular processes, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. This compound has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various applications. However, there are also some limitations to its use. For example, the synthesis of this compound is a complex process that requires a high degree of expertise and precision. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain situations.
Orientations Futures
There are many potential future directions for research related to 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid. One area of research that is of particular interest is the development of new drugs based on the structure of this compound. Additionally, there is ongoing research related to the use of this compound in the development of new materials and in the field of organic chemistry. As more is learned about the mechanism of action of this compound, it is likely that new applications for this compound will be discovered.
Applications De Recherche Scientifique
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid has been used in various scientific research studies due to its unique chemical properties. It has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has also been used in studies related to the development of new materials and in the field of organic chemistry.
Propriétés
IUPAC Name |
5-[[4-(4-methylphenyl)phenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)22-12-17-10-11-18(23-17)19(20)21/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKNNGDPWGTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)

![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)

![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)